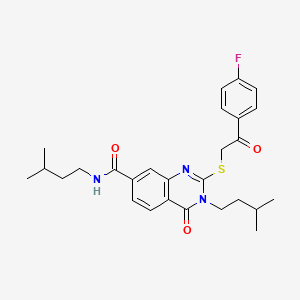
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H32FN3O3S and its molecular weight is 497.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,3-diisopentyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide represents a novel addition to the quinazoline family, which is well-regarded for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline core substituted with various functional groups. The presence of a 4-fluorophenyl moiety and a thioether linkage is particularly noteworthy, as these elements may enhance the compound's biological interactions.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of quinazoline derivatives. For instance, compounds structurally similar to our target have demonstrated significant inhibitory activity against various cancer cell lines through mechanisms such as:
- Inhibition of Carbonic Anhydrase (CA) : Certain quinazoline derivatives have been shown to selectively inhibit specific isoforms of carbonic anhydrase (CA IX and CA XII), which are often overexpressed in tumors. The selectivity ratios observed in related compounds suggest that our target compound could exhibit similar properties, potentially leading to lower side effects compared to non-selective inhibitors .
Antioxidant Activity
Quinazoline derivatives are also recognized for their antioxidant properties. The incorporation of phenolic structures has been linked to enhanced antioxidant activity. In vitro studies suggest that compounds with similar scaffolds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress . The hybridization of the quinazoline core with antioxidant moieties could amplify this effect.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been documented in various studies. The thioether functionality in our target compound may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways in pathogens .
Case Studies and Research Findings
-
Inhibition of hCA Isoforms :
- A study evaluated the inhibitory activity of novel quinazoline derivatives against human carbonic anhydrase isoforms I, II, IX, and XII. Compounds exhibited varying selectivity, with some showing high affinity for CA IX (IC50 values in the nanomolar range). This suggests that our compound may similarly target these isoforms effectively .
- Antioxidant Mechanisms :
- Antimicrobial Efficacy :
Data Table: Biological Activities of Quinazoline Derivatives
科学研究应用
Potential Therapeutic Applications
-
Anticancer Activity :
- Quinazolines have been identified as potential anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation. The presence of the 4-fluorophenyl group in this compound may enhance its binding affinity to target proteins, potentially leading to improved anticancer efficacy.
- A study evaluating similar quinazoline derivatives found that modifications at the 7-position could significantly affect their cytotoxicity against various cancer cell lines .
-
Antimicrobial Properties :
- Research indicates that quinazoline derivatives can exhibit antimicrobial activity against a range of pathogens. The thioether functional group in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
- A related compound demonstrated inhibitory effects on bacterial growth, suggesting that further exploration of this compound's antimicrobial properties is warranted .
-
Neurological Disorders :
- Some quinazoline derivatives have been investigated for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .
- The structure of the compound may allow it to interact with neurotransmitter systems or modulate neuroinflammatory responses.
Case Studies and Research Findings
属性
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,3-bis(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O3S/c1-17(2)11-13-29-25(33)20-7-10-22-23(15-20)30-27(31(26(22)34)14-12-18(3)4)35-16-24(32)19-5-8-21(28)9-6-19/h5-10,15,17-18H,11-14,16H2,1-4H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNUNHEPWEEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













